ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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Overview
Description
Ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indeno[1,2-b]pyridine core, a carboxylate ester group, and various substituents such as allyloxy, chloro, and methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions
Formation of the Indeno[1,2-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and a pyridine derivative. The reaction is often catalyzed by a Lewis acid under reflux conditions.
Introduction of Substituents: The allyloxy, chloro, and methoxy groups are introduced through nucleophilic substitution reactions. For example, the allyloxy group can be introduced by reacting the intermediate with allyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide with potassium carbonate in acetone.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can be compared with similar compounds such as:
- 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one .
- 4-[4-(Allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one .
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C26H24ClNO5 |
---|---|
Molecular Weight |
465.9g/mol |
IUPAC Name |
ethyl 4-(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H24ClNO5/c1-5-11-33-25-18(27)12-15(13-19(25)31-4)21-20(26(30)32-6-2)14(3)28-23-16-9-7-8-10-17(16)24(29)22(21)23/h5,7-10,12-13,21,28H,1,6,11H2,2-4H3 |
InChI Key |
BCVGIVIXOKVRQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=O)C4=CC=CC=C42)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=O)C4=CC=CC=C42)C |
Origin of Product |
United States |
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